

# (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number lookup

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## Compound of Interest

Compound Name:	(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Cat. No.:	B153335

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## Technical Guide: (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** is a rigid analogue of the neurotransmitter  $\gamma$ -aminobutyric acid (GABA). Its constrained conformation makes it a valuable tool in neuroscience research, particularly for studying the enzymes and receptors involved in GABAergic signaling. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its role as an inhibitor of GABA transaminase (GABA-T).

## Chemical Identification and Properties

The definitive Chemical Abstracts Service (CAS) number for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** is 130931-85-0.[\[1\]](#) It is essential to distinguish this from its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, which is assigned CAS number 130931-84-9.

Table 1: Physicochemical Properties

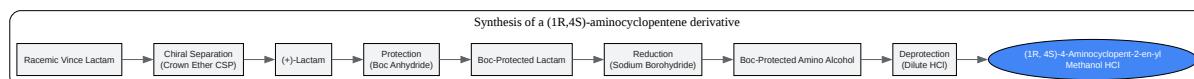
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>10</sub> ClNO <sub>2</sub>	
Molecular Weight	163.60 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in water	
Storage	Store at 2-8°C, desiccated	

Note: Some physical properties are estimated based on closely related compounds due to limited direct data for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**.

## Synthesis

A specific, peer-reviewed synthesis for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** is not readily available in the public domain. However, the synthesis of a closely related analogue, (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCl, has been described and provides a potential route that could be adapted.<sup>[2]</sup> This multi-step synthesis starts from a racemic lactam, involves a chiral separation, protection of the amino group, reduction of a lactam to an amino alcohol, and final deprotection with hydrochloric acid.<sup>[2]</sup>

### Experimental Workflow for a Related Compound



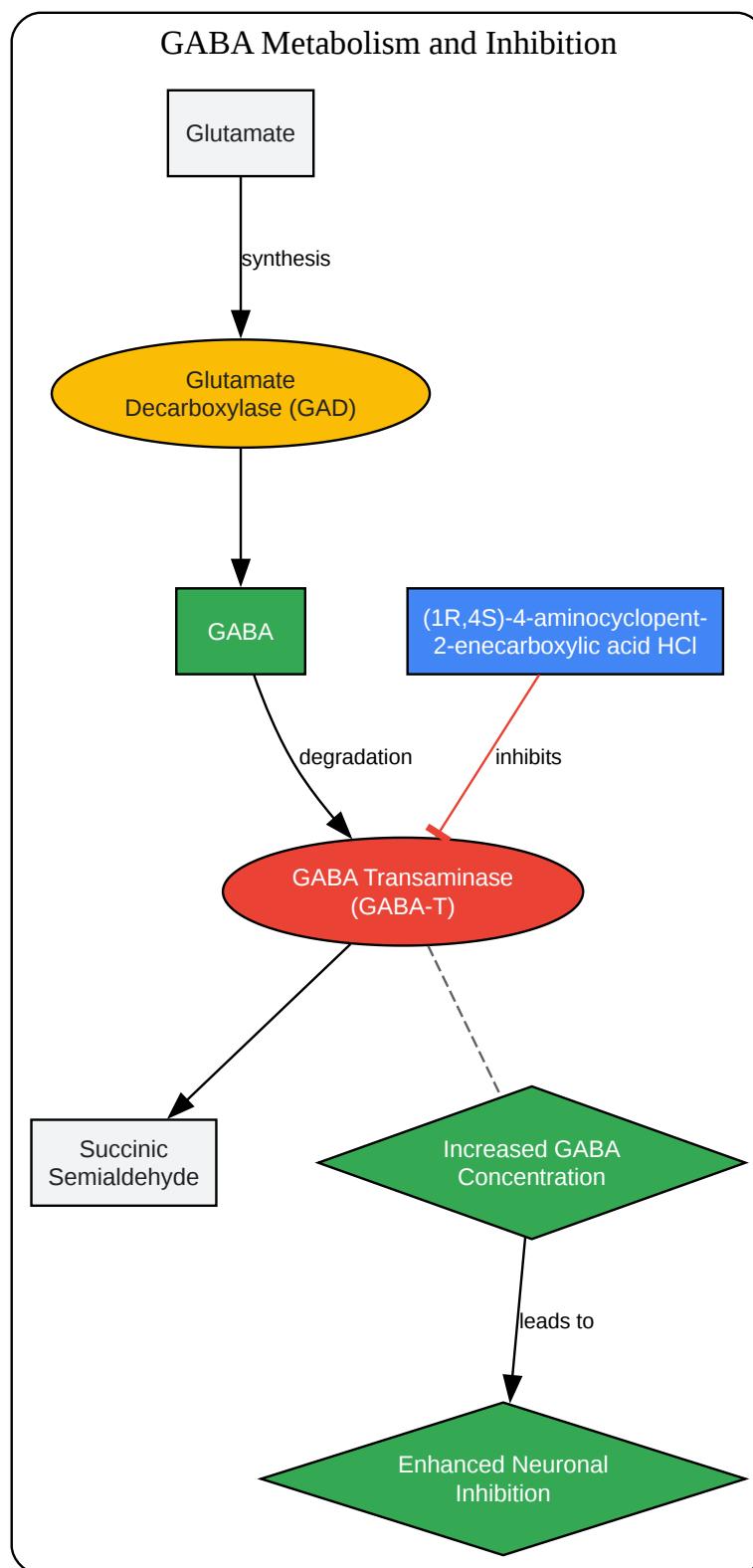
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Caption: Synthetic route for a related (1R,4S)-aminocyclopentene derivative.<sup>[2]</sup>

# Biological Activity: Inhibition of GABA Transaminase

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid acts as a reversible inhibitor of GABA transaminase (GABA-T).<sup>[3]</sup> GABA-T is a key enzyme in the metabolic pathway of GABA, responsible for its degradation.<sup>[4][5]</sup> By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain, which enhances inhibitory neurotransmission.<sup>[4][5]</sup> This mechanism of action is of significant interest for the development of therapeutics for neurological disorders characterized by a deficit in GABAergic signaling, such as epilepsy.<sup>[4]</sup>

Signaling Pathway of GABA-T Inhibition



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Caption: Mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl.

## Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**.

### In Vitro GABA Transaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by monitoring the production of NADH, which absorbs light at 340 nm.[\[6\]](#)

Materials:

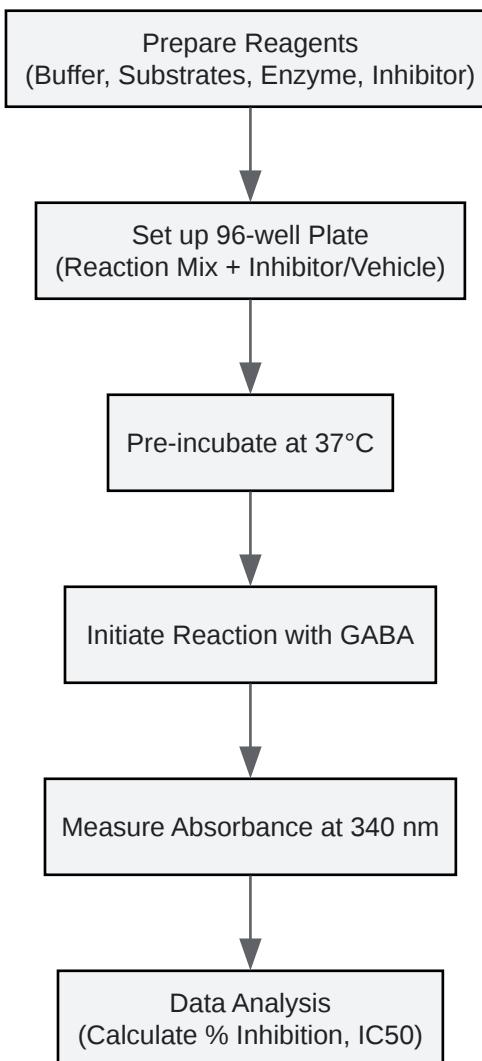
- Purified GABA transaminase
- **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**
- GABA
- $\alpha$ -ketoglutarate
- Succinic semialdehyde dehydrogenase (SSADH)
- NAD<sup>+</sup>
- Potassium pyrophosphate buffer (pH 8.6)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** in an appropriate solvent (e.g., water or DMSO) and create serial dilutions.
- Prepare a reaction mixture containing potassium pyrophosphate buffer,  $\alpha$ -ketoglutarate, SSADH, and NAD<sup>+</sup>.

- In a 96-well plate, add the reaction mixture to each well.
- Add the different concentrations of the inhibitor to the test wells and the vehicle to the control wells.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding a stock solution of GABA to all wells.
- Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes.
- Calculate the rate of NADH formation (change in absorbance per minute).
- Determine the percentage of inhibition for each inhibitor concentration compared to the control and calculate the IC<sub>50</sub> value.

#### Experimental Workflow for In Vitro Assay



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Caption: Workflow for a GABA-T spectrophotometric inhibition assay.[\[6\]](#)

## Quantification of GABA Levels in Brain Tissue (HPLC)

This protocol describes how to measure changes in GABA concentration in brain tissue following the administration of a GABA-T inhibitor.[\[6\]](#)

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
- **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**

- Homogenization buffer
- O-phthalaldehyde (OPA) for derivatization
- Acetonitrile
- Methanol
- Appropriate HPLC column

**Procedure:**

- Administer the inhibitor or vehicle to animal subjects.
- At designated time points, euthanize the animals and dissect the brain region of interest.
- Homogenize the tissue in ice-cold buffer and centrifuge to remove debris.
- Collect the supernatant.
- Derivatize the GABA in the supernatant and standard solutions with OPA.
- Inject the derivatized samples into the HPLC system.
- Separate the derivatized amino acids on the column.
- Quantify the GABA concentration by comparing the peak areas to the standard curve.

## Conclusion

**(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** is a valuable research compound for investigating the GABAergic system. Its action as a GABA transaminase inhibitor provides a mechanism to modulate GABA levels, offering a potential therapeutic strategy for various neurological disorders. The experimental protocols outlined in this guide provide a starting point for researchers to explore the *in vitro* and *in vivo* effects of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

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